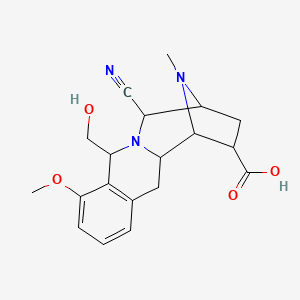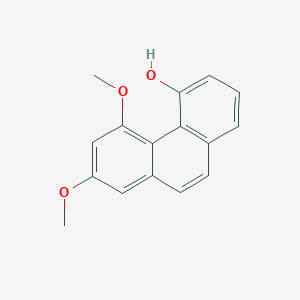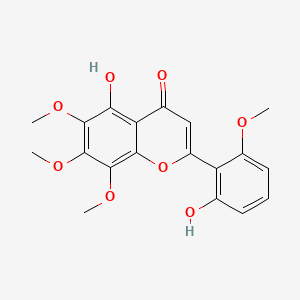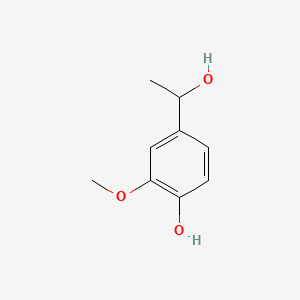
4-(1-HidroxiEtil)-2-metoxifenol
Descripción general
Descripción
4-(1-Hydroxyethyl)-2-methoxyphenol, also known as 4-HEMP, is an organic compound commonly used in a variety of scientific research applications. It is a hydroxy phenol derivative, which is a type of phenolic compound with a hydroxyl group attached to the benzene ring. 4-HEMP is known for its strong antioxidant properties and its ability to act as a free radical scavenger. It has been studied for its potential to act as an anti-inflammatory, anti-microbial, and anti-viral agent. In addition, 4-HEMP has been studied for its potential to act as a neuroprotective agent and to reduce the risk of cardiovascular disease.
Aplicaciones Científicas De Investigación
Medicina: Síntesis de Agentes Terapéuticos
4-(1-HidroxiEtil)-2-metoxifenol: se utiliza en la síntesis de compuestos farmacológicamente activos. Su estructura es beneficiosa para crear moléculas que pueden interactuar con los sistemas biológicos, lo que puede llevar a nuevos agentes terapéuticos .
Agricultura: Desarrollo de Pesticidas
En la agricultura, este compuesto puede servir como precursor en la síntesis de pesticidas. Sus propiedades químicas permiten la creación de sustancias que pueden proteger los cultivos de plagas sin dañar las plantas mismas .
Productos Naturales: Síntesis de Compuestos Bioactivos
El compuesto se utiliza en la síntesis de productos naturales bioactivos. Su versatilidad en reacciones químicas lo convierte en un material de partida valioso para compuestos que tienen aplicaciones en la salud y el bienestar .
Química Sintética: Catalizador y Reactivo
En química sintética, This compound se utiliza como catalizador o reactivo en varias reacciones químicas. Su presencia puede influir en la velocidad y el resultado de los procesos sintéticos, lo que lleva a métodos de producción más eficientes .
Bioquímica: Modulación Enzimática
Este compuesto juega un papel en la bioquímica como modulador enzimático. Puede unirse a las enzimas y alterar su actividad, lo cual es crucial para comprender y controlar las vías metabólicas .
Farmacología: Estudios de Metabolismo de Fármacos
En farmacología, This compound es significativo en los estudios de metabolismo de fármacos. Ayuda a comprender cómo se procesan los fármacos en el cuerpo, lo que lleva a medicamentos más seguros y efectivos .
Procesos Industriales: Síntesis de Materiales
El compuesto está involucrado en la síntesis de materiales para aplicaciones industriales. Su estabilidad química y reactividad se aprovechan para crear polímeros y otros materiales con propiedades específicas deseadas .
Ciencia Ambiental: Remediación de la Contaminación
Por último, en la ciencia ambiental, This compound puede utilizarse en procesos de remediación de la contaminación. Su capacidad para interactuar con los contaminantes puede ayudar en el desarrollo de métodos para limpiar y proteger el medio ambiente .
Propiedades
IUPAC Name |
4-(1-hydroxyethyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-6,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRRAMWDUCXAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870961 | |
| Record name | 4-(1-Hydroxyethyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2480-86-6 | |
| Record name | 4-Hydroxy-3-methoxy-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2480-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-hydroxy-3-methoxy-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2480-86-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-3-methoxy-alpha-methylbenzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-(1-Hydroxyethyl)-2-methoxyphenol in beer aging?
A1: 4-(1-Hydroxyethyl)-2-methoxyphenol (apocynol) is a key degradation product of 4-vinylguaiacol (4VG), a compound contributing to the clove-like aroma in some beers. During beer aging, 4VG levels decrease, leading to the formation of apocynol and, under certain conditions, vanillin []. This transformation results in a shift from the initial clove-like aroma towards a sweeter, vanilla-like flavor profile in aged beers [].
Q2: How is 4-(1-Hydroxyethyl)-2-methoxyphenol formed during lignin degradation?
A2: 4-(1-Hydroxyethyl)-2-methoxyphenol can be formed through the oxidative cross-coupling of coniferyl alcohol, a primary lignin monomer, with other phenolic units. This process, often studied in the context of alkaline pulping, leads to the formation of various dilignols, including those with arylglycerol-beta-aryl ether (β-O-4) and phenyl coumarane (β-5) linkages []. The specific conditions and reacting species influence the types and quantities of dilignols produced.
Q3: What are the structural characteristics of 4-(1-Hydroxyethyl)-2-methoxyphenol?
A3: 4-(1-Hydroxyethyl)-2-methoxyphenol is a phenolic compound with the molecular formula C9H12O3. While the provided abstracts don't detail specific spectroscopic data, its structure can be deduced from its name and its identification in the cited studies implies the use of techniques like GC-MS and HPLC-ECD [, , ] for characterization.
Q4: How does the structure of 4-(1-Hydroxyethyl)-2-methoxyphenol relate to its reactivity?
A4: The structure of 4-(1-Hydroxyethyl)-2-methoxyphenol, featuring a phenolic ring with a hydroxyl group and a methoxy substituent, suggests its potential as both a substrate and a product in various enzymatic reactions. Research shows that Eugenol Oxidase (EUGO) from Rhodococcus jostii RHA1 can catalyze the selective oxidation of the racemic secondary alcohol in 4-(1-Hydroxyethyl)-2-methoxyphenol []. This demonstrates the compound's susceptibility to enzymatic modifications and its potential role in biosynthetic pathways.
Q5: Are there any known natural sources of 4-(1-Hydroxyethyl)-2-methoxyphenol?
A5: Yes, 4-(1-Hydroxyethyl)-2-methoxyphenol has been isolated and identified as a natural component of Chenopodium album []. This plant, commonly known as lamb's quarters, contains a variety of phenolic compounds, including cinnamic acid derivatives, lignans, and other phenolic compounds alongside 4-(1-Hydroxyethyl)-2-methoxyphenol.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



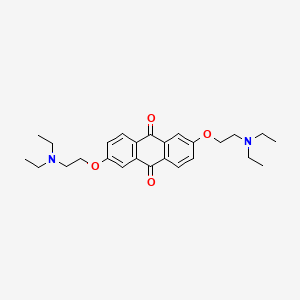
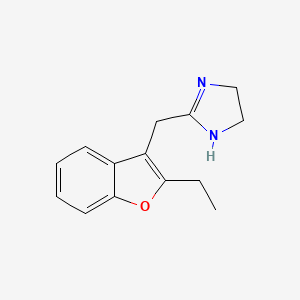
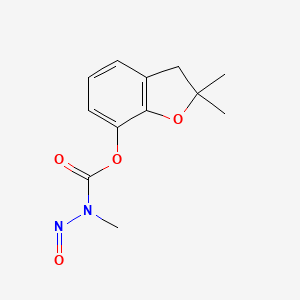


![(7S,11S,12S,13S,14R,15R,16R,17S,18S)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde](/img/structure/B1221298.png)
